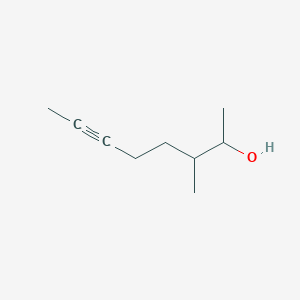
3-Methyloct-6-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloct-6-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyloct-6-yn-2-ol can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyloct-6-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can be achieved using catalysts such as palladium on carbon, leading to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Methyloct-6-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyloct-6-yn-2-ol involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in cycloaddition reactions, forming new carbon-carbon bonds. Additionally, the hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloct-3-yn-2-ol
- 3-Methyl-1-octyn-3-ol
- 3-Methyl-1-octyn-2-ol
Uniqueness
3-Methyloct-6-yn-2-ol is unique due to its specific structure, which combines an alkyne and an alcohol functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-methyloct-6-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h8-10H,6-7H2,1-3H3 |
InChI Key |
RQLMGADCJDXCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


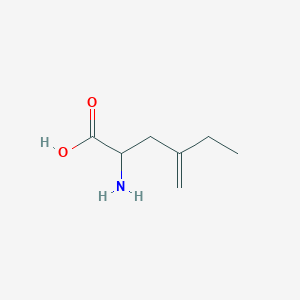
![5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide](/img/structure/B13255109.png)
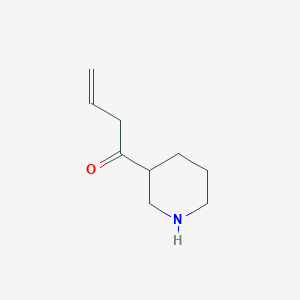
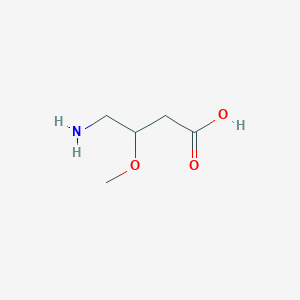
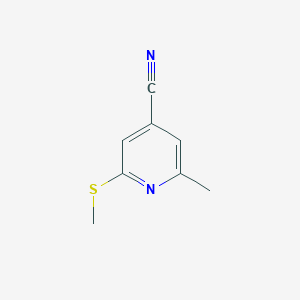

![Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B13255153.png)
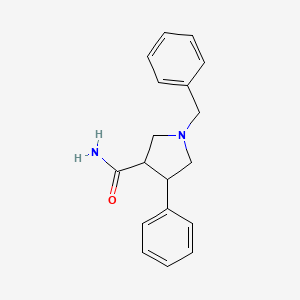
![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)
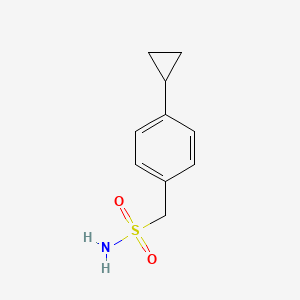
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13255193.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate](/img/structure/B13255200.png)
